molecular formula C19H18N2O5 B508357 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid CAS No. 833437-63-1

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid

Cat. No.: B508357
CAS No.: 833437-63-1
M. Wt: 354.4g/mol
InChI Key: MVXYUANNEVYMMW-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid is a complex organic compound with a molecular formula of C19H18N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid typically involves multi-step organic reactions. One common method includes the N-arylation of 2,2-dihydroxy-1-(4-methoxyphenyl) ethanone with p-TsOH, followed by further reactions to introduce the pyrrolidine and benzoic acid groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid is unique due to its combination of a pyrrolidine ring, methoxyphenyl group, and benzoic acid moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-26-16-8-6-15(7-9-16)21-11-13(10-17(21)22)18(23)20-14-4-2-12(3-5-14)19(24)25/h2-9,13H,10-11H2,1H3,(H,20,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXYUANNEVYMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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